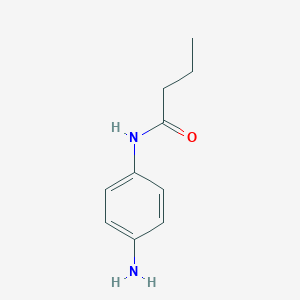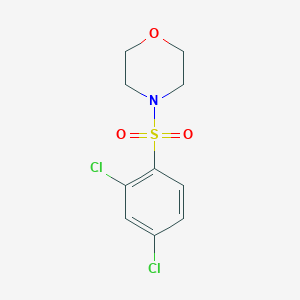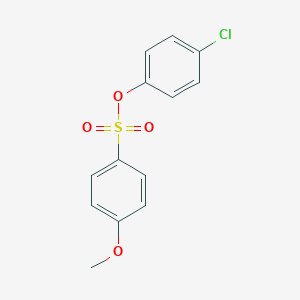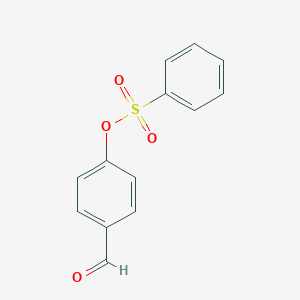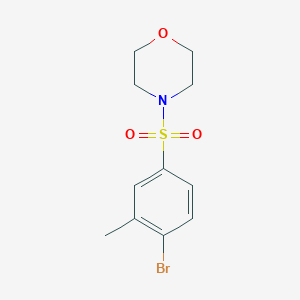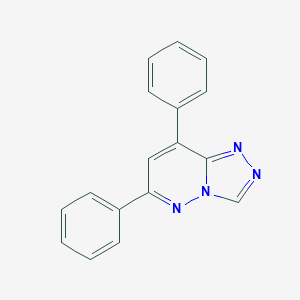![molecular formula C15H15NOS B185004 3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide CAS No. 723262-72-4](/img/structure/B185004.png)
3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide, also known as MSMB, is a compound that has gained attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is a member of the benzamide family and is synthesized using specific chemical reactions. The purpose of
Mecanismo De Acción
The mechanism of action of 3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways that are involved in cell growth and proliferation. 3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. Additionally, 3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide has been shown to have analgesic and anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide in lab experiments is its potential as an anticancer agent. 3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide has been shown to have potent anticancer activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, 3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications and anti-inflammatory drugs.
One of the limitations of using 3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experimental settings. Additionally, the mechanism of action of 3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide is not fully understood, which can make it difficult to determine the optimal dose and administration schedule for the compound.
Direcciones Futuras
There are several future directions for the study of 3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide. One potential direction is the development of new anticancer therapies based on 3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide. Further studies are needed to determine the optimal dose and administration schedule for the compound, as well as its potential side effects and toxicity.
Another potential direction is the development of new pain medications and anti-inflammatory drugs based on 3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide. Further studies are needed to determine the efficacy and safety of the compound in animal models and humans.
Overall, 3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide is a promising compound that has potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The second step involves the reaction of 3-methylbenzoyl chloride with 3-(methylsulfanyl)aniline to form 3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide. The final step involves the purification of the compound using various techniques such as column chromatography, recrystallization, and thin-layer chromatography.
Aplicaciones Científicas De Investigación
3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide has been studied for its potential applications in various fields of scientific research. One of the most significant applications of 3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide is in medicinal chemistry, where it has been studied for its potential as an anticancer agent. 3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide has also been studied for its potential applications in pharmacology. It has been shown to have analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, 3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Propiedades
Número CAS |
723262-72-4 |
|---|---|
Nombre del producto |
3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide |
Fórmula molecular |
C15H15NOS |
Peso molecular |
257.4 g/mol |
Nombre IUPAC |
3-methyl-N-(3-methylsulfanylphenyl)benzamide |
InChI |
InChI=1S/C15H15NOS/c1-11-5-3-6-12(9-11)15(17)16-13-7-4-8-14(10-13)18-2/h3-10H,1-2H3,(H,16,17) |
Clave InChI |
HXIKTUXGWPXDLY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)SC |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



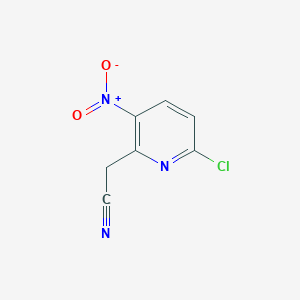
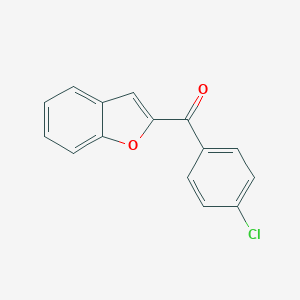
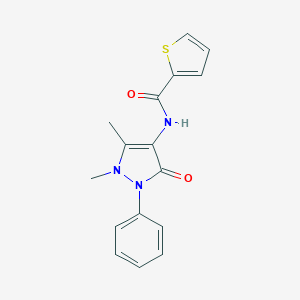
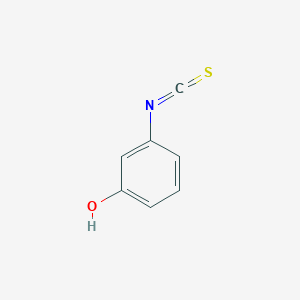
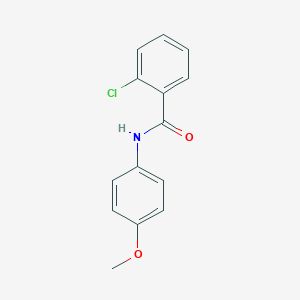
![3,4,5-trimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B184930.png)
![(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid](/img/structure/B184932.png)
![8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184937.png)
